N-(1,3-benzoxazol-2-ylmethyl)-N-methyl-1-benzofuran-5-carboxamide
Overview
Description
N-(1,3-benzoxazol-2-ylmethyl)-N-methyl-1-benzofuran-5-carboxamide is a useful research compound. Its molecular formula is C18H14N2O3 and its molecular weight is 306.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.10044231 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Sigma Receptors Ligands
Novel benzofuran-2-carboxamide ligands, selective for sigma receptors, have been synthesized using a microwave-assisted Perkin rearrangement reaction. These ligands exhibit high affinity at the sigma-1 receptor with K(i) values ranging from 7.8 to 34nM (Marriott et al., 2012).
Antimicrobial Applications
A series of 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives demonstrated in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli (Idrees et al., 2020).
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors
Benzofuran-7-carboxamide has been identified as a novel scaffold of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, with compounds synthesized and biologically evaluated to elucidate structure-activity relationships and optimize potency (Lee et al., 2012).
Antifungal Agents
1,3-Benzoxazole-4-carbonitriles were synthesized andevaluated for their antifungal activity. Among these compounds, one in particular showed potent in vitro activity against Candida species, higher water solubility, and improved metabolic stability (Kuroyanagi et al., 2011).
Fungicidal Preservatives
Novel benzofuran-1,2,3-triazole hybrids were investigated as fungicidal preservatives, exhibiting significant antifungal potential against various rot fungi at different concentrations (Abedinifar et al., 2020).
Anti-inflammatory Activity
Several benzofuran derivatives have been synthesized and screened for anti-inflammatory activity. Among these, some showed significant activity, comparable with standard drugs in the carrageenan-induced rat paw edema method (Reena et al., 2009).
Cholinesterase Inhibitors
Benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives were synthesized as cholinesterase inhibitors, showing potent inhibitory effects with certain compounds being significant butyrylcholinesterase inhibitors (Abedinifar et al., 2018).
Pharmacokinetics and Metabolism
The disposition and metabolism of benzofuran derivatives have been extensively studied in clinical settings, providing insight into their pharmacokinetic profiles and potential therapeutic applications (Renzulli et al., 2011).
Antifertility and Anti-inflammatory Activities
Pharmacological studies of some benzofuran derivatives showed activities related to antiuterotrophic, antiinflammatory, and antifertility, contributing to the understanding of their potential therapeutic uses (Saksena et al., 1971).
Properties
IUPAC Name |
N-(1,3-benzoxazol-2-ylmethyl)-N-methyl-1-benzofuran-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-20(11-17-19-14-4-2-3-5-16(14)23-17)18(21)13-6-7-15-12(10-13)8-9-22-15/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKOKKJXGAPUMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2O1)C(=O)C3=CC4=C(C=C3)OC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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